molecular formula C22H14ClN3OS B5475198 (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B5475198
M. Wt: 403.9 g/mol
InChI Key: SJAZMADQDRSGPR-GZTJUZNOSA-N
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Description

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound that features a quinoline ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The quinoline and thiazole intermediates are then coupled using a base-catalyzed condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, especially at the chloroquinoline moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of a quinoline ring, a thiazole ring, and a methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3OS/c1-27-18-8-6-14(7-9-18)20-13-28-22(26-20)17(12-24)11-16-10-15-4-2-3-5-19(15)25-21(16)23/h2-11,13H,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAZMADQDRSGPR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC4=CC=CC=C4N=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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